N,N-dicyclohexylfuran-2-carboxamide
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Overview
Description
N,N-dicyclohexylfuran-2-carboxamide: is an organic compound with a complex structure that includes a furan ring and two cyclohexyl groups attached to a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclohexylamine and Furan-2-carboxylic Acid Reaction: One common method involves the reaction of cyclohexylamine with furan-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide. The reaction typically occurs under mild conditions and results in the formation of N,N-dicyclohexylfuran-2-carboxamide.
Industrial Production Methods: Industrially, this compound can be synthesized using similar methods but on a larger scale, often involving continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dicyclohexylfuran-2-carboxamide can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced, especially at the carboxamide group, to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Amine derivatives.
Substitution: Substituted furan or cyclohexyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: N,N-dicyclohexylfuran-2-carboxamide can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Biochemical Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry:
Material Science: this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It can be employed in the synthesis of agrochemicals, including pesticides and herbicides.
Mechanism of Action
Molecular Targets and Pathways: N,N-dicyclohexylfuran-2-carboxamide exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The exact mechanism of action depends on the context of its use. For example, as a ligand in catalysis, it coordinates with metal centers to facilitate chemical transformations. In biological systems, it may bind to proteins, altering their function and leading to various biochemical effects.
Comparison with Similar Compounds
N,N-dicyclohexylcarbodiimide: This compound is structurally similar and is widely used as a coupling agent in peptide synthesis.
N,N-dicyclohexylurea: Another related compound, often formed as a byproduct in reactions involving N,N-dicyclohexylcarbodiimide.
Cyclohexylamine derivatives: Various derivatives of cyclohexylamine share structural similarities and are used in different chemical applications.
Uniqueness: N,N-dicyclohexylfuran-2-carboxamide stands out due to its combination of a furan ring and cyclohexyl groups, which impart unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific structural features and reactivity profiles.
Properties
IUPAC Name |
N,N-dicyclohexylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c19-17(16-12-7-13-20-16)18(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h7,12-15H,1-6,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGXSGJEKXSRPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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